Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy-
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Overview
Description
Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy-, also known as Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy-, is a useful research compound. Its molecular formula is C9H8Cl2O4 and its molecular weight is 251.06 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
2,6-dichloro-4-hydroxy-3,5-dimethoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4/c1-14-8-5(10)4(3-12)6(11)9(15-2)7(8)13/h3,13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFRWEPMHUGVMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)C=O)Cl)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2072837 |
Source
|
Record name | Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2072837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76330-06-8 |
Source
|
Record name | Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2072837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 2,6-Dichlorosyringaldehyde in environmental monitoring?
A: 2,6-Dichlorosyringaldehyde serves as a valuable biomarker for monitoring bleached hardwood effluent exposure in aquatic environments. This compound is a major chlorophenolic found in chlorine-bleached eucalypt pulp effluent. [] Studies have shown that analyzing the metabolites of 2,6-Dichlorosyringaldehyde in fish bile, particularly the conjugate of 2,6-dichloro-4-hydroxy-3,5-dimethoxybenzylalcohol, can effectively indicate exposure to these effluents. [] This approach provides a sensitive and specific method for assessing the impact of pulp mill activities on aquatic ecosystems. []
Q2: How does the formation of 2,6-Dichlorosyringaldehyde differ depending on the bleaching process used in pulp mills?
A: The type of bleaching process employed in pulp mills significantly influences the formation of specific chlorinated phenols, including 2,6-Dichlorosyringaldehyde. Research indicates that chlorine-based bleaching treatments (C) of eucalypt kraft pulps result in higher levels of 2,6-Dichlorosyringaldehyde compared to chlorine dioxide treatments (D). [] This difference highlights the importance of considering bleaching sequences when monitoring for specific chlorophenolic compounds like 2,6-Dichlorosyringaldehyde in pulp mill effluents.
Q3: What methods are effective in removing 2,6-Dichlorosyringaldehyde from pulp and paper mill wastewater?
A: Coagulation using polyaluminium chloride (PAC) has been identified as an effective method for removing 2,6-Dichlorosyringaldehyde from pulp and paper mill wastewater. [] Under optimized conditions, PAC treatment can successfully eliminate detectable levels of 2,6-Dichlorosyringaldehyde along with other chlorophenolics, contributing to the overall reduction of chloro-organics and color in the wastewater. [] This finding suggests that PAC coagulation can be a valuable treatment strategy for mitigating the environmental impact of pulp and paper mill effluents.
Q4: How does the aqueous solubility of 2,6-Dichlorosyringaldehyde compare to other chlorinated phenolic compounds?
A: Studies have determined the aqueous solubility of 2,6-Dichlorosyringaldehyde alongside other chlorinated phenolic derivatives at 25°C. [] The research revealed that the solubility of these compounds, including 2,6-Dichlorosyringaldehyde, can be correlated with the solute's LeBas molar volume. [] This finding provides a framework for predicting the behavior and fate of 2,6-Dichlorosyringaldehyde and similar chlorophenolics in aqueous environments.
Q5: Can 2,6-Dichlorosyringaldehyde be released from high molecular weight organics in bleached kraft mill effluents?
A: Research indicates that 2,6-Dichlorosyringaldehyde, along with other chlorophenolics like 2-chlorosyringaldehyde, exhibits a strong affinity for binding to high molecular weight (HMW) organics in bleached kraft mill effluents. [] This binding suggests that simple hydrophobic interaction alone cannot fully explain the presence of these chlorophenolics in HMW fractions. [] Further investigation is needed to fully understand the mechanisms behind this binding and its implications for the fate and transport of these compounds in the environment.
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